

Commercial Availability and Technical Guide for 2-Ethylphenol-d10

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Compound of Interest

Compound Name: 2-Ethylphenol-d10

Cat. No.: B3044203

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2-Ethylphenol-d10**, a deuterated analog of 2-ethylphenol, which is valuable as an internal standard in analytical chemistry. This document outlines its chemical properties, lists known commercial suppliers, and details a comprehensive experimental protocol for its application in the quantitative analysis of phenols in environmental samples, particularly water, using gas chromatography-mass spectrometry (GC-MS).

Introduction

2-Ethylphenol-d10 (CAS No. 721429-63-6) is a stable, isotopically labeled form of 2-ethylphenol where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in isotope dilution mass spectrometry techniques. By adding a known amount of **2-Ethylphenol-d10** to a sample, researchers can achieve more accurate and precise quantification of the native 2-ethylphenol and other related phenolic compounds, as it compensates for variations in sample preparation, extraction efficiency, and instrument response.

Commercial Availability

2-Ethylphenol-d10 is commercially available from several specialized chemical suppliers. The product is typically sold in small quantities suitable for research and analytical purposes. Below is a summary of the offerings from prominent vendors.

Supplier	Product Number(s)	Available Quantities	Isotopic Purity (atom % D)	Chemical Purity
CDN Isotopes	D-7181	0.05 g, 0.1 g	99	Inquire
LGC Standards	TRC-E925966-1MG, TRC-E925966-10MG	1 mg, 10 mg	Inquire	Inquire
---	CDN-D-7181-0.05G, CDN-D-7181-0.1G	0.05 g, 0.1 g	99	min 98%

Physicochemical Properties

A clear understanding of the physicochemical properties of **2-Ethylphenol-d10** is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	721429-63-6[1]
Molecular Formula	C ₈ D ₁₀ O
Molecular Weight	132.23 g/mol [1]
Synonyms	o-Ethylphenol-d10, 2-Ethyl-1-hydroxybenzene-d10
Isotopic Enrichment	≥99 atom % D[1]
Storage Conditions	Store at room temperature[1]
Stability	Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1]

Experimental Protocol: Quantification of Phenols in Water Samples by GC-MS using 2-Ethylphenol-d10 as an Internal Standard

This protocol outlines a general method for the determination of 2-ethylphenol and other phenolic compounds in water samples. The procedure is based on established analytical methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), and has been adapted to specifically incorporate **2-Ethylphenol-d10** as an internal standard.

Reagents and Materials

- Solvents: Methanol (HPLC grade), Dichloromethane (DCM, pesticide residue grade), Acetone (HPLC grade)
- Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl)
- Standards: 2-Ethylphenol (analytical standard), **2-Ethylphenol-d10** (internal standard)
- Solid-Phase Extraction (SPE) Cartridges: 500 mg polystyrene-divinylbenzene (PS-DVB) based sorbent
- Glassware: 1 L amber glass bottles, volumetric flasks, pipettes, autosampler vials with inserts

Standard Solution Preparation

- Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **2-Ethylphenol-d10** and dissolve it in 100 mL of methanol.
- Internal Standard Spiking Solution (1 µg/mL): Dilute the stock solution accordingly with methanol.
- Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2-ethylphenol and other target phenols. Spike each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/L.

Sample Preparation and Extraction

- **Sample Collection:** Collect 1 L water samples in amber glass bottles.
- **Preservation:** Acidify the samples to a pH < 2 with concentrated HCl.
- **Internal Standard Spiking:** Add a precise volume of the **2-Ethylphenol-d10** internal standard spiking solution to each 1 L water sample to achieve a final concentration of 1 µg/L.
- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water (pH < 2) through the cartridge.
- **Sample Loading:** Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
- **Cartridge Drying:** After the sample has passed through, dry the cartridge under a stream of nitrogen for 10-15 minutes.
- **Elution:** Elute the trapped analytes from the cartridge with 10 mL of DCM.
- **Concentration:** Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

- **Gas Chromatograph (GC) Conditions:**
 - Injection Volume: 1 µL
 - Injector Temperature: 250°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- **Mass Spectrometer (MS) Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV

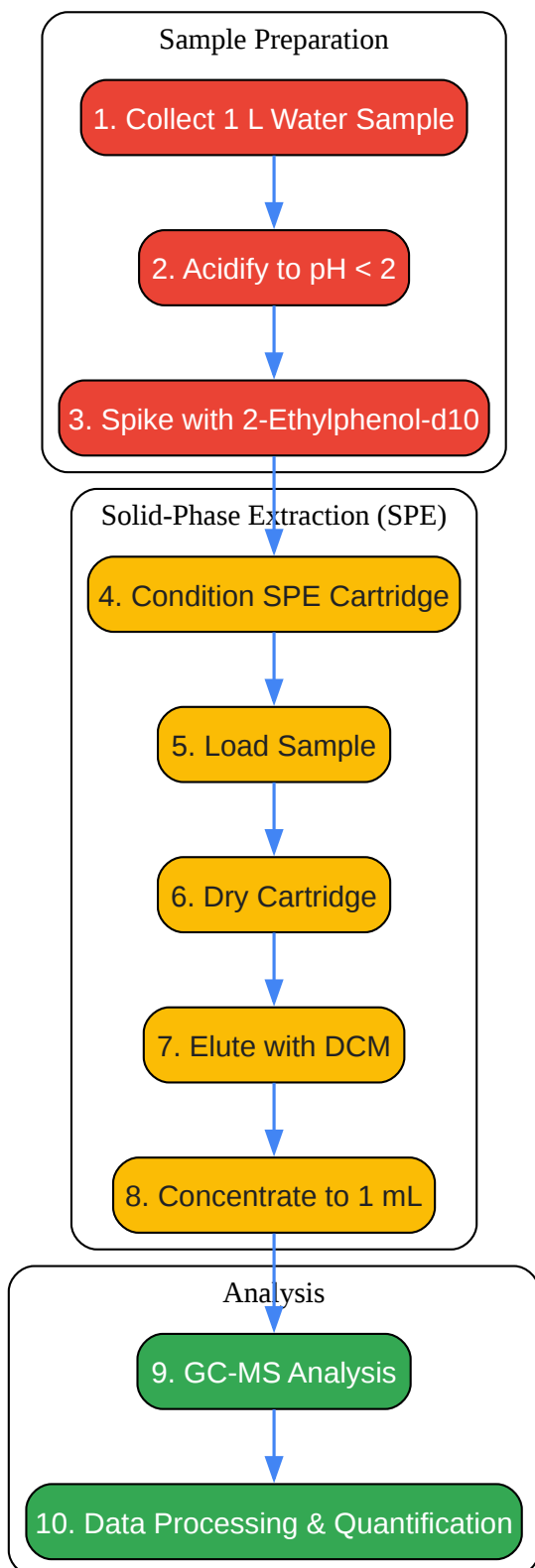
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor:
 - 2-Ethylphenol: m/z 122, 107, 91
 - **2-Ethylphenol-d10**: m/z 132, 112, 96

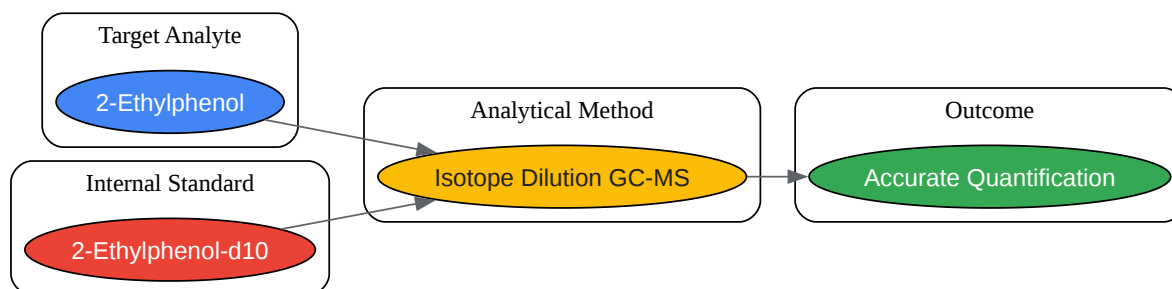
Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard (**2-Ethylphenol-d10**) against the concentration of the analyte in the calibration standards. Determine the concentration of the target analytes in the samples by using the generated calibration curve.

Workflow and Pathway Visualizations

To further clarify the experimental process and the logical relationships involved, the following diagrams have been generated using the DOT language.





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References

- 1. epa.gov [epa.gov]
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